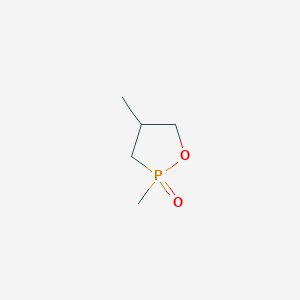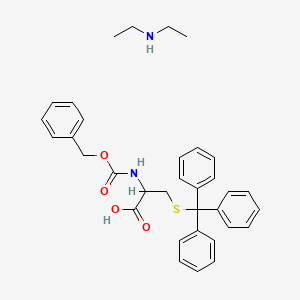
N-ethylethanamine;2-(phenylmethoxycarbonylamino)-3-tritylsulfanylpropanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-ethylethanamine;2-(phenylmethoxycarbonylamino)-3-tritylsulfanylpropanoic acid is a complex organic compound with a unique structure that combines an amine group, a carboxylic acid group, and a trityl-protected thiol group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-ethylethanamine;2-(phenylmethoxycarbonylamino)-3-tritylsulfanylpropanoic acid typically involves multiple steps:
Formation of the Amine Group: The starting material, ethylamine, undergoes a reaction with an appropriate alkylating agent to form N-ethylethanamine.
Introduction of the Carboxylic Acid Group: The amine is then reacted with a carboxylating agent to introduce the carboxylic acid group.
Protection of the Thiol Group: The thiol group is protected using a trityl group to prevent unwanted side reactions during subsequent steps.
Coupling Reaction: The protected thiol compound is then coupled with phenylmethoxycarbonylamino to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring may be employed to enhance efficiency.
化学反応の分析
Types of Reactions
N-ethylethanamine;2-(phenylmethoxycarbonylamino)-3-tritylsulfanylpropanoic acid can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenated compounds and strong bases are typically employed.
Major Products
Oxidation: Disulfides and sulfoxides.
Reduction: Alcohols and amines.
Substitution: Various substituted amines and carboxylic acids.
科学的研究の応用
N-ethylethanamine;2-(phenylmethoxycarbonylamino)-3-tritylsulfanylpropanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for creating complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialized materials and as an intermediate in chemical manufacturing.
作用機序
The mechanism of action of N-ethylethanamine;2-(phenylmethoxycarbonylamino)-3-tritylsulfanylpropanoic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The trityl-protected thiol group can be deprotected under specific conditions to reveal the active thiol, which can then participate in various biochemical reactions.
類似化合物との比較
Similar Compounds
N-ethylethanamine;2-(phenylmethoxycarbonylamino)-3-mercaptopropanoic acid: Similar structure but without the trityl protection.
N-ethylethanamine;2-(phenylmethoxycarbonylamino)-3-thiopropanoic acid: Similar but with different protecting groups.
Uniqueness
N-ethylethanamine;2-(phenylmethoxycarbonylamino)-3-tritylsulfanylpropanoic acid is unique due to the presence of the trityl-protected thiol group, which provides stability and allows for selective deprotection. This makes it a valuable intermediate in synthetic chemistry and a versatile tool in biochemical research.
特性
CAS番号 |
53308-88-6 |
|---|---|
分子式 |
C34H38N2O4S |
分子量 |
570.7 g/mol |
IUPAC名 |
N-ethylethanamine;2-(phenylmethoxycarbonylamino)-3-tritylsulfanylpropanoic acid |
InChI |
InChI=1S/C30H27NO4S.C4H11N/c32-28(33)27(31-29(34)35-21-23-13-5-1-6-14-23)22-36-30(24-15-7-2-8-16-24,25-17-9-3-10-18-25)26-19-11-4-12-20-26;1-3-5-4-2/h1-20,27H,21-22H2,(H,31,34)(H,32,33);5H,3-4H2,1-2H3 |
InChIキー |
NBYXRURIGGAPBT-UHFFFAOYSA-N |
正規SMILES |
CCNCC.C1=CC=C(C=C1)COC(=O)NC(CSC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


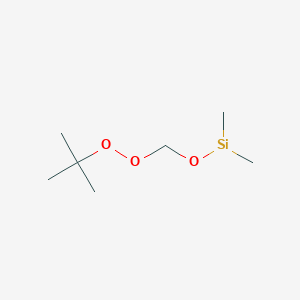
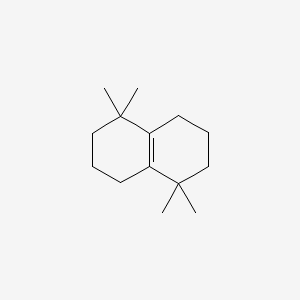
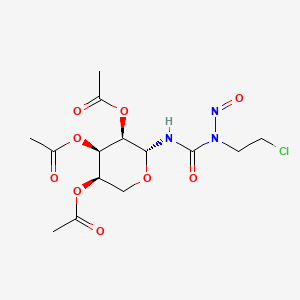
![Ethyl 3,4-dihydroxy-5-[(3,4,5-trihydroxybenzoyl)oxy]benzoate](/img/structure/B14635955.png)
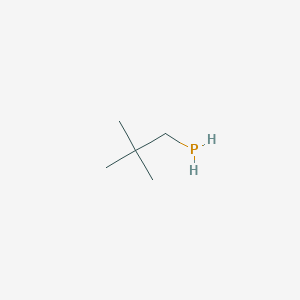
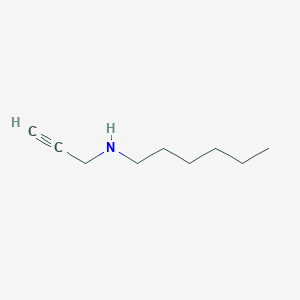
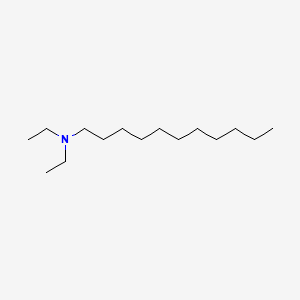
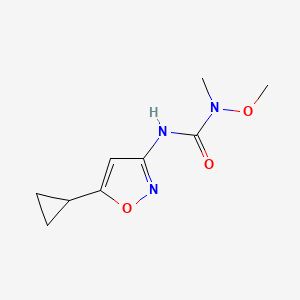
![4-[2-(3,4-Dimethoxyphenyl)-1,3-thiazol-4-yl]aniline](/img/structure/B14635991.png)
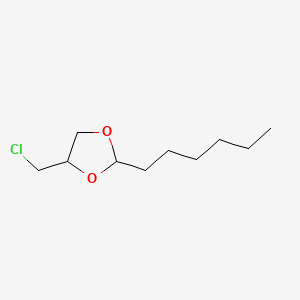
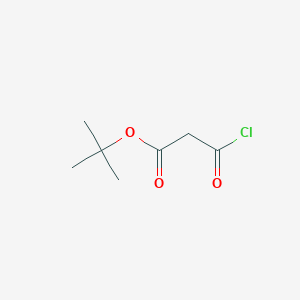
![Yttrium tris[bis(trimethylsilyl)methanide]](/img/structure/B14636006.png)

